Saquayamycin C

Description

Structure

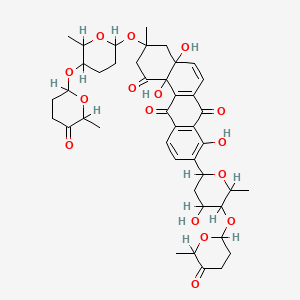

2D Structure

Properties

CAS No. |

99260-70-5 |

|---|---|

Molecular Formula |

C43H52O16 |

Molecular Weight |

824.9 g/mol |

IUPAC Name |

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H52O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-7,14-15,19-22,28-30,32-34,40,46,48,51-52H,8-13,16-18H2,1-5H3 |

InChI Key |

ZZMJFSJLXYPOKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O)C)OC8CCC(=O)C(O8)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saquayamycin C; |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Saquayamycin C from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Saquayamycin C, an angucycline antibiotic produced by Streptomyces species. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and illustrates the workflow for its isolation.

Introduction

Saquayamycins are a group of angucycline antibiotics known for their antibacterial and anticancer activities.[1][2] These compounds are produced by various strains of Streptomyces, a genus renowned for its prolific production of secondary metabolites.[3][4] this compound, along with its analogues, is a glycoside of aquayamycin.[5][6] Structurally, saquayamycins feature a tetracyclic benz[a]anthracenone core with C- and O-glycosidically linked deoxysugars.[2][7] This guide focuses on the technical aspects of isolating this compound, providing researchers with the necessary information to replicate and build upon existing findings.

Discovery and Producing Organisms

This compound was first isolated from the culture broth of Streptomyces nodosus MH190-16F3.[5][6] Later, it was also identified as a product of Streptomyces spp. PAL114, a strain isolated from Saharan soil in Ghardaïa, Algeria.[1][3] The producing organisms are Gram-positive bacteria belonging to the order Actinomycetales, which are well-known for their ability to produce a wide array of bioactive compounds.[3][4]

Experimental Protocols

This section details the methodologies for the fermentation, isolation, and purification of this compound.

Fermentation of the Producing Streptomyces Strain

A seed culture is prepared by inoculating a suitable medium, which is then used to inoculate larger fermentation cultures. The cultures are incubated on a rotary shaker to ensure adequate aeration and growth.[3]

Protocol:

-

Prepare a seed culture of Streptomyces spp. PAL114 in a suitable medium.

-

Use the seed culture to inoculate 20 Erlenmeyer flasks (500 mL), each containing 100 mL of the production medium.

-

Incubate the flasks on a rotary shaker at 250 rpm and 30°C.

-

Monitor the production of this compound, with optimal production typically occurring around the fifth day.[3]

Extraction of Bioactive Compounds

The active compounds are extracted from the cell-free supernatant of the culture broth.

Protocol:

-

Centrifuge the culture broth at 5000 g for 20 minutes to separate the cells from the supernatant.

-

Extract the cell-free supernatant with an equal volume of dichloromethane.[3]

-

Concentrate the organic extract to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

Protocol:

-

Subject the crude extract to preparative Thin-Layer Chromatography (TLC) on silica gel plates.

-

Develop the TLC plates using a solvent system of ethyl acetate-methanol (100:15 v/v).

-

Visualize the separated compounds under UV light at 254 nm and 365 nm.

-

Identify the bioactive spot corresponding to this compound using bioautography.[3]

-

Further purify the isolated compound using High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation

This section summarizes the key quantitative data for this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C43H48O17 | [5] |

| Appearance | Orange-red solid | [2] |

| UV-Vis (λmax) | Not explicitly detailed for this compound, but characteristic of the aquayamycin group. | [1] |

| Mass Spectrometry | Data is used for structure elucidation in conjunction with NMR. | [1] |

| ¹H NMR | Data available in referenced literature. | [1] |

| ¹³C NMR | Data available in referenced literature. | [1] |

Biological Activity

Saquayamycins exhibit significant antimicrobial and cytotoxic activities.[5][8] The minimum inhibitory concentrations (MICs) of this compound have been determined against various pathogenic microorganisms.[1][3]

| Test Organism | MIC (µg/mL) | Reference |

| Candida albicans M3 | Not specified for C, but Saquayamycins show strong activity. | [1] |

| Bacillus subtilis ATCC 6633 | Not specified for C, but Saquayamycins show strong activity. | [1] |

Saquayamycins have also been shown to inhibit the growth of adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[5][6]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Figure 1: Isolation and Purification Workflow for this compound.

Generalized Signaling Pathway Inhibition by Angucyclines

While the specific signaling pathways affected by this compound are not detailed in the provided search results, angucycline antibiotics, in general, are known to exhibit cytotoxic effects, often through the inhibition of key cellular processes. The diagram below represents a generalized pathway of enzyme inhibition, a common mechanism of action for such compounds.

Caption: Figure 2: Generalized Mechanism of Action for Angucycline Antibiotics.

Conclusion

This compound represents a promising member of the angucycline class of antibiotics with potential therapeutic applications. The methodologies outlined in this guide provide a framework for its consistent isolation and purification from Streptomyces cultures. Further research into its specific molecular targets and mechanisms of action will be crucial for its development as a potential therapeutic agent. The detailed protocols and data presented herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAQUAYAMYCINS, NEW AQUAYAMYCIN-GROUP ANTIBIOTICS [jstage.jst.go.jp]

- 7. Moromycins A and B: Isolation and Structure Elucidation of C-Glycosylangucycline Type Antibiotics from Streptomyces sp.KY002 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

Saquayamycin C: A Technical Overview of its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin C is a member of the angucycline class of antibiotics, a diverse family of polyketide natural products known for their significant biological activities.[1][2] First isolated from the culture broth of Streptomyces nodosus MH190-16F3, this compound, along with its analogues (A, B, and D), has demonstrated notable antimicrobial and antitumor properties.[1] Specifically, it exhibits inhibitory effects against Gram-positive bacteria and both adriamycin-sensitive and adriamycin-resistant P388 leukemia cells.[1] Further studies have reported its isolation from Streptomyces spp. PAL114, a strain from Saharan soil, which showed strong activity against Candida albicans M3 and Bacillus subtilis ATCC 6633.[2]

This technical guide provides a comprehensive overview of the available scientific information on this compound. Due to the limited publicly available data specifically for this compound, this document leverages detailed information from its closely related and better-characterized analogues, Saquayamycin A and B, to provide a thorough understanding of this compound class.

Chemical Structure and Physicochemical Properties

For comparative purposes, the detailed structures and physicochemical properties of Saquayamycin A and a related compound are presented below.

Table 1: Physicochemical Properties of Saquayamycin A

| Property | Value | Source(s) |

| Molecular Formula | C43H48O16 | [4] |

| Molecular Weight | 820.8 g/mol | [4] |

| Exact Mass | 820.29423544 Da | [4] |

| Appearance | Orange-red solid | [5] |

| Solubility | Soluble in methanol, DMSO | General for angucyclines |

| UV-Vis max | Data not available for C | |

| IR (KBr) cm-1 | Data not available for C |

Note: Specific spectral data for this compound is not available in the reviewed literature. The structure of Saquayamycin A is provided for reference.

Diagram 1: General Chemical Scaffold of Saquayamycins

Caption: General structure of the Saquayamycin family.

Biological Activity

This compound has been reported to possess both antimicrobial and anticancer activities.[1][2] While specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for this compound are not detailed in the accessible literature, the activities of its analogues provide insight into the potential potency of this compound class.

Table 2: Reported Biological Activities of Saquayamycin Analogues

| Compound | Activity Type | Cell Line / Organism | Reported Value (µM) | Source(s) |

| Saquayamycin A | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.015 | [5] |

| Saquayamycin B | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.0075 | [5] |

| Saquayamycin B | Cytotoxic | H460 (lung cancer) | GI50 = 3.9 | [5] |

| Saquayamycin H | Cytotoxic | H460 (lung cancer) | GI50 = 3.3 | [5] |

| Saquayamycin J | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.012 | [5] |

| Saquayamycin K | Cytotoxic | PC3 (prostate cancer) | GI50 = 0.018 | [5] |

Experimental Protocols

Isolation and Purification of Saquayamycins

The following is a generalized protocol based on the methodologies described for the isolation of saquayamycins from Streptomyces species.[2][6]

-

Fermentation: A seed culture of Streptomyces spp. is prepared in a suitable liquid medium (e.g., ISP-2 broth) and incubated at 30°C for 4 days with shaking. This is then used to inoculate a larger production culture, which is fermented under similar conditions for an extended period (e.g., 7-10 days) to allow for the production of secondary metabolites.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The cell-free supernatant is then extracted with an equal volume of an organic solvent, typically dichloromethane. The organic phase, containing the saquayamycins, is collected.

-

Concentration: The organic extract is concentrated to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

Purification: The crude extract is redissolved in a minimal amount of methanol and subjected to purification by High-Performance Liquid Chromatography (HPLC). A reverse-phase column (e.g., C18) is commonly used with a gradient elution system of water and methanol or acetonitrile to separate the different saquayamycin analogues. Fractions are collected and monitored by UV-Vis spectroscopy.

-

Characterization: The purified compounds, including this compound (identified as compound P41B in one study), are characterized by spectroscopic methods, including UV-visible spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry to confirm their structure and purity.[2]

Diagram 2: Experimental Workflow for Saquayamycin Isolation

Caption: Workflow for isolating Saquayamycins.

Mechanism of Action

While the specific molecular mechanism of this compound has not been elucidated, studies on the closely related analogue Saquayamycin B1 provide a potential model. Research has shown that Saquayamycin B1 inhibits the proliferation, invasion, and migration of human colorectal cancer cells by targeting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by Saquayamycin B1 leads to apoptosis (programmed cell death) and a reduction in the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. It is plausible that this compound exerts its anticancer effects through a similar mechanism.

Diagram 3: Proposed PI3K/AKT Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/AKT pathway.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial and anticancer properties. While detailed characterization and mechanistic studies specific to this analogue are limited in the current literature, the extensive research on the saquayamycin family provides a strong foundation for future investigation. The data on related compounds suggest that this compound likely possesses potent biological activity, potentially mediated through the inhibition of key cellular signaling pathways such as PI3K/AKT. Further research is warranted to fully elucidate the chemical structure, biological activity spectrum, and mechanism of action of this compound, which could pave the way for its development as a therapeutic agent.

References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|99260-70-5|MSDS [dcchemicals.com]

- 4. Saquayamycins A | C43H48O16 | CID 70688909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-Depth Technical Guide to the Saquayamycin C Biosynthesis Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of the Saquayamycin C biosynthetic gene cluster. Saquayamycins are a class of angucycline antibiotics with potent cytotoxic activities, making their biosynthetic machinery a subject of significant interest for natural product discovery and synthetic biology. This document details the genetic organization of a representative saquayamycin gene cluster, outlines key experimental protocols for its characterization, and presents visual workflows and pathways to facilitate understanding.

Genetic Organization of the Saquayamycin Biosynthetic Gene Cluster

The putative saquayamycin biosynthetic gene cluster from Streptomyces sp. KY 40-1 spans approximately 44.7 kb and contains 39 open reading frames (ORFs).[4] Bioinformatic analysis suggests that these genes encode the requisite enzymes for the biosynthesis of the angucycline core, the deoxysugar moieties, and the subsequent glycosylation and tailoring reactions. The genes can be broadly categorized into those responsible for aglycone formation, sugar biosynthesis, glycosylation, regulation, and transport.

A detailed annotation of the genes within this cluster is presented in Table 1.

Table 1: Gene Annotation of the Saquayamycin Biosynthetic Gene Cluster from Streptomyces sp. KY 40-1 (BGC0001769) [4]

| Gene Name | Protein Product (Predicted Function) |

| sqnH | Polyketide synthase (PKS) alpha subunit (KSα) |

| sqnI | Polyketide synthase (PKS) beta subunit (KSβ) |

| sqnJ | Acyl carrier protein (ACP) |

| sqnK | PKS-associated protein |

| sqnL | Aromatase/Cyclase |

| sqnM | Aromatase/Cyclase |

| sqnN | Oxygenase |

| sqnF | Baeyer-Villiger monooxygenase |

| sqnBB | Oxygenase |

| sqnA | Oxygenase |

| sqnC | Reductase |

| sqnT | Oxygenase |

| sqnU | Methyltransferase |

| sqnS1 | NDP-glucose synthase |

| sqnS2 | NDP-glucose 4,6-dehydratase |

| sqnS3 | NDP-keto-glucose isomerase |

| sqnS4 | NDP-sugar epimerase/dehydratase |

| sqnS5 | NDP-sugar aminotransferase |

| sqnS6 | NDP-sugar reductase |

| sqnS7 | NDP-sugar methyltransferase |

| sqnS8 | Acyltransferase |

| sqnG1 | Glycosyltransferase |

| sqnG2 | Glycosyltransferase |

| sqnG3 | Glycosyltransferase |

| sqnR | Transcriptional regulator |

| sqnV | ABC transporter ATP-binding protein |

| sqnW | ABC transporter permease |

| sqnX | MFS transporter |

| sqnY | Transporter-related protein |

| sqnZ | Unknown function |

| sqnAA | Unknown function |

| sqnB | Unknown function |

| sqnD | Unknown function |

| sqnE | Unknown function |

| sqnCC | Unknown function |

| sqnP | Unknown function |

| sqnDD | Unknown function |

| sqnQ | Unknown function |

| sqnEE | Unknown function |

Saquayamycin Biosynthetic Pathway

The biosynthesis of saquayamycins follows a type II polyketide synthase pathway for the aglycone core, which is subsequently decorated with various deoxysugars. The proposed pathway involves the assembly of the polyketide chain, followed by cyclization and aromatization events to form the characteristic angucycline structure. This aglycone is then glycosylated by a series of glycosyltransferases that attach the sugar moieties. The diversity of saquayamycins produced by a single strain is often attributed to the flexibility of these glycosyltransferases.[2][3]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The characterization of a biosynthetic gene cluster like that of saquayamycin involves a multi-step process encompassing bioinformatics, molecular genetics, and analytical chemistry.

General Workflow for Gene Cluster Analysis

The overall workflow for identifying and characterizing the saquayamycin gene cluster is depicted below. This process begins with the sequencing of the producer organism's genome and culminates in the functional characterization of the biosynthetic genes.

Caption: General workflow for biosynthetic gene cluster analysis.

Detailed Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces

This protocol provides a detailed methodology for the targeted deletion of a gene within the saquayamycin biosynthetic gene cluster using the CRISPR/Cas9 system. This is a crucial step to confirm the involvement of the gene cluster in saquayamycin production. The protocol is adapted from established methods for Streptomyces.[5][6][7]

Materials:

-

Streptomyces sp. KY 40-1 (or other producer strain)

-

E. coli ET12567 (pUZ8002) for conjugation

-

pCRISPomyces-2 plasmid (or similar CRISPR/Cas9 vector for Streptomyces)

-

Appropriate antibiotics (e.g., apramycin, nalidixic acid)

-

Reagents for PCR, Gibson assembly, and plasmid purification

-

Media: ISP4, TSB, LB, and appropriate selective agar plates

Procedure:

-

Design of sgRNA and Homology Arms:

-

Identify a 20-bp protospacer sequence within the target gene that is followed by a Protospacer Adjacent Motif (PAM) (5'-NGG-3').

-

Design forward and reverse primers to amplify ~1.5-2.0 kb regions flanking the target gene. These will serve as the homology arms for recombination.

-

-

Construction of the Gene Knockout Plasmid:

-

Synthesize and anneal oligonucleotides corresponding to the designed sgRNA.

-

Clone the annealed sgRNA duplex into the pCRISPomyces-2 vector.

-

Amplify the upstream and downstream homology arms using PCR with primers containing overhangs for Gibson assembly.

-

Linearize the sgRNA-containing pCRISPomyces-2 vector.

-

Assemble the homology arms into the linearized vector using Gibson assembly.

-

Transform the resulting plasmid into E. coli and verify the construct by sequencing.

-

-

Conjugation into Streptomyces:

-

Transform the final knockout plasmid into the methylation-deficient E. coli strain ET12567 (pUZ8002).

-

Prepare spore suspensions of the recipient Streptomyces strain.

-

Mix the E. coli donor cells with the Streptomyces spores on a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.

-

Overlay the plates with the appropriate antibiotics (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

-

Selection and Verification of Mutants:

-

Incubate the plates until exconjugant colonies appear.

-

Isolate individual exconjugants and passage them on non-selective media to facilitate the loss of the temperature-sensitive plasmid and the second crossover event.

-

Screen for colonies that have become sensitive to the plasmid's antibiotic resistance marker, indicating plasmid loss.

-

Verify the gene deletion in the desired mutants by PCR using primers flanking the target gene and by sequencing the PCR product.

-

Protocol: Heterologous Expression of the Saquayamycin Gene Cluster

Heterologous expression is a powerful technique to activate silent or poorly expressed gene clusters and to study their function in a clean genetic background. Streptomyces coelicolor and Streptomyces albus are commonly used hosts.[8][9]

Materials:

-

Genomic DNA from the saquayamycin producer strain.

-

A suitable host strain (e.g., S. coelicolor M1152 or S. albus J1074).

-

An integrative or self-replicating expression vector for Streptomyces (e.g., pSET152, pOJ446).

-

Reagents for cloning (e.g., Gibson assembly, TAR cloning).

-

E. coli conjugation donor strain.

-

Appropriate antibiotics and culture media.

Procedure:

-

Cloning the Gene Cluster:

-

Isolate high-molecular-weight genomic DNA from the producer strain.

-

Clone the entire saquayamycin gene cluster into the expression vector. This can be achieved through various methods, including PCR amplification of overlapping fragments followed by Gibson assembly, or Transformation-Associated Recombination (TAR) cloning in yeast.

-

-

Transfer to the Heterologous Host:

-

Introduce the expression plasmid containing the saquayamycin gene cluster into the chosen Streptomyces host via intergeneric conjugation from E. coli.

-

-

Cultivation and Metabolite Extraction:

-

Cultivate the recombinant Streptomyces strain under various fermentation conditions to induce the expression of the gene cluster.

-

Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

-

-

Analysis of Metabolite Production:

-

Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of saquayamycins.

-

Compare the metabolite profile of the recombinant strain with that of the wild-type producer and the empty vector control host.

-

-

Purification and Structure Elucidation:

-

If novel or expected compounds are detected, perform large-scale fermentation and purify the compounds using chromatographic techniques.

-

Elucidate the structure of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the production of saquayamycins.

-

Conclusion

The analysis of the saquayamycin biosynthetic gene cluster offers valuable insights into the production of this important class of angucycline antibiotics. The combination of bioinformatics, targeted genetic manipulation, and heterologous expression provides a powerful toolkit for elucidating the functions of the biosynthetic genes and for engineering the pathway to produce novel saquayamycin analogs. The protocols and data presented in this guide serve as a foundational resource for researchers in natural product biosynthesis and drug development.

References

- 1. Saquayamycins, new aquayamycin-group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Putative Glycosyltransferase Complex is Responsible for the Sugar Diversity of Saquayamycins Isolated from Streptomyces sp. KY 40-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BGC0001769 [mibig.secondarymetabolites.org]

- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 6. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 7. CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterologous expression of natural product biosynthetic gene clusters in Streptomyces coelicolor: from genome mining to manipulation of biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Saquayamycin C in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saquayamycin C, a member of the angucycline class of antibiotics, exhibits potent activity against Gram-positive bacteria. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as a potential inhibitor of bacterial DNA gyrase, a type II topoisomerase. This document provides a comprehensive overview of the available data, detailed experimental protocols for key assays, and visual representations of the proposed molecular interactions and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is a glycosidic angucycline antibiotic produced by Streptomyces species[1]. Angucyclines are a large family of polyketide natural products known for their diverse biological activities, including antibacterial and antitumor properties[2][3]. While the anticancer activities of some angucyclines have been investigated, the precise mechanism of their antibacterial action is an area of ongoing research. This guide focuses on the antibacterial properties of this compound, with a particular emphasis on its proposed mechanism of inhibiting bacterial DNA replication.

Antibacterial Spectrum and Potency

This compound has demonstrated significant inhibitory activity primarily against Gram-positive bacteria. Quantitative data on its potency is summarized in Table 1.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis ATCC 6633 | 30 | [4] |

| Staphylococcus aureus S1 | >100 | |

| Klebsiella pneumoniae E40 | >100 |

Note: The MIC values were determined using the agar dilution method.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for several angucycline antibiotics is the inhibition of type II topoisomerases[2]. In bacteria, the essential type II topoisomerase is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. It is hypothesized that this compound, like other members of its class, targets and inhibits the activity of bacterial DNA gyrase.

The Role of DNA Gyrase in Bacteria

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction. Inhibition of DNA gyrase leads to the disruption of DNA topology, stalling of replication forks, and ultimately, cell death.

Proposed Interaction of this compound with DNA Gyrase

While direct structural data for this compound binding to bacterial DNA gyrase is not yet available, the proposed mechanism involves the stabilization of the gyrase-DNA cleavage complex. This "poisoned" complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer (for inoculum standardization)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

-

Incubate the plate at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the effect of this compound on the supercoiling activity of purified bacterial DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed plasmid DNA (e.g., pBR322)

-

ATP

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

-

This compound

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

-

Add purified DNA gyrase to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.

Macromolecular Synthesis Assay

This assay determines which major cellular process (DNA replication, transcription, or protein synthesis) is primarily inhibited by this compound.

Materials:

-

Bacterial culture

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

This compound

Procedure:

-

Grow a bacterial culture to mid-log phase.

-

Divide the culture into four aliquots: one control and three experimental groups for each radiolabeled precursor.

-

Add this compound at its MIC or a supra-MIC concentration to the experimental aliquots.

-

Add the respective radiolabeled precursors to each set of aliquots.

-

Take samples at various time points and precipitate the macromolecules by adding cold TCA.

-

Collect the precipitate on filters and wash with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

A significant reduction in the incorporation of [³H]thymidine compared to [³H]uridine and [³H]leucine would indicate that this compound preferentially inhibits DNA synthesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antibacterial effect by targeting bacterial DNA gyrase, a validated and attractive target for antibiotic development. The provided experimental protocols offer a framework for confirming this mechanism of action and further characterizing the molecular interactions involved. Future research should focus on obtaining co-crystal structures of this compound with bacterial DNA gyrase to elucidate the precise binding mode. Furthermore, structure-activity relationship (SAR) studies could lead to the design of more potent and selective derivatives with improved pharmacological properties. The exploration of this compound and its analogues represents a promising avenue for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. youtube.com [youtube.com]

- 2. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Anticancer Screening of Saquayamycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary anticancer screening of Saquayamycin C, a member of the angucycline group of antibiotics. The information compiled herein is based on available scientific literature and is intended to offer a comprehensive resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Data Summary

This compound has demonstrated cytotoxic activity against murine leukemia cell lines. The following table summarizes the available quantitative data for this compound and its analogs against various cancer cell lines, providing a comparative perspective on their potency.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | P388/S (Adriamycin-sensitive leukemia) | Cytotoxicity | IC50 | 0.29 µg/mL | |

| This compound | P388/ADR (Adriamycin-resistant leukemia) | Cytotoxicity | IC50 | 0.29 µg/mL | |

| Saquayamycin A | P388/S | Cytotoxicity | IC50 | 0.08 µg/mL | |

| Saquayamycin A | P388/ADR | Cytotoxicity | IC50 | 0.08 µg/mL | |

| Saquayamycin B | P388/S | Cytotoxicity | IC50 | 0.08 µg/mL | |

| Saquayamycin B | P388/ADR | Cytotoxicity | IC50 | 0.08 µg/mL | |

| Saquayamycin D | P388/S | Cytotoxicity | IC50 | 0.15 µg/mL | |

| Saquayamycin D | P388/ADR | Cytotoxicity | IC50 | 0.15 µg/mL |

Experimental Protocols

The following section details the methodologies employed for the in vitro anticancer screening of this compound against P388 leukemia cells, as described in the foundational study by Uchida et al. (1985).

Cell Line and Culture Conditions

-

Cell Lines:

-

P388/S: Adriamycin-sensitive murine leukemia cell line.

-

P388/ADR: Adriamycin-resistant murine leukemia cell line.

-

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay

-

Assay Principle: The cytotoxic effect of this compound was determined by measuring the inhibition of cell growth.

-

Procedure:

-

P388 leukemia cells were seeded into 96-well microplates at a density of 1 x 10^4 cells/well.

-

This compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve a range of final concentrations.

-

The diluted this compound solutions were added to the wells containing the cells.

-

The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell viability was assessed using a suitable method, such as the MTT assay or by direct cell counting using a hemocytometer.

-

The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curve.

-

Visualizations

Proposed Signaling Pathway for this compound

While the precise signaling pathway inhibited by this compound has not been definitively elucidated, studies on related angucycline antibiotics, such as Saquayamycin B1, have shown inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The following diagram illustrates a plausible mechanism of action for this compound, targeting this key oncogenic pathway.

An In-depth Technical Guide to the Aquayamycin Group of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aquayamycin group of antibiotics represents a significant class of angucycline natural products derived primarily from Streptomyces species. These compounds exhibit a broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria and notable cytotoxic activity against various cancer cell lines. Their complex chemical structures, featuring a characteristic benz[a]anthracene core and diverse glycosylation patterns, have made them a subject of extensive research in natural product chemistry, biosynthesis, and pharmacology. This guide provides a comprehensive technical overview of the aquayamycin group, detailing their chemical properties, biological activities, mechanisms of action, and biosynthetic pathways. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new therapeutic agents.

Core Chemical Structure and Properties

The fundamental chemical scaffold of the aquayamycin group is the angucyclinone core, a tetracyclic benz[a]anthracene structure.[1] Aquayamycin itself is an anthraquinone derivative.[2] The members of this group are typically glycosides of aquayamycin, with diverse sugar moieties attached to the aglycone, contributing to their structural variety and biological activity.

Key Structural Features:

-

Aglycone Core: A rigid, planar benz[a]anthracene skeleton.

-

Glycosylation: Presence of one or more deoxysugar units, such as D-olivose and L-rhodinose, attached via C- or O-glycosidic bonds.[3] The number, type, and linkage of these sugar moieties are major determinants of the specific properties of each compound.

-

Chirality: Multiple stereocenters within the aglycone and sugar components, leading to complex stereochemistry.

| Property | Description |

| Molecular Formula (Aquayamycin) | C₂₅H₂₆O₁₀[4] |

| Molecular Weight (Aquayamycin) | 486.47 g/mol [5] |

| Appearance | Yellowish to reddish pigments |

| Solubility | Generally soluble in polar organic solvents like methanol and DMSO. |

Biological Activity and Data Presentation

The aquayamycin group of antibiotics demonstrates significant biological activity, primarily against Gram-positive bacteria and various cancer cell lines.

Antibacterial Activity

These compounds are particularly effective against Gram-positive bacteria, including clinically relevant strains. The mechanism of antibacterial action is believed to involve the inhibition of essential cellular processes.

Table 1: Minimum Inhibitory Concentrations (MIC) of Saquayamycins A and C

| Bacterial Strain | Saquayamycin A (µg/mL) | Saquayamycin C (µg/mL) |

| Bacillus subtilis ATCC 6633 | 30[1][6] | 30[1][6] |

| Staphylococcus aureus S1 | 30-50[7] | 30-50[7] |

| Candida albicans M3 | 30[1][6] | 30[1][6] |

Anticancer Activity

Members of the aquayamycin group have shown potent cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and inhibition of key cellular enzymes.

Table 2: Half-maximal Inhibitory Concentrations (IC₅₀) of Aquayamycin Group Antibiotics against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Saquayamycin B1 | SW480 (colorectal cancer) | 0.18 ± 0.01[8][9] |

| SW620 (colorectal cancer) | 0.26 ± 0.03[8][9] | |

| LoVo (colorectal cancer) | 0.63 ± 0.07[8] | |

| HT-29 (colorectal cancer) | 0.84 ± 0.05[8] | |

| Saquayamycin J | PC3 (prostate cancer) | < 10[10] |

| Saquayamycin K | PC3 (prostate cancer) | < 10[10] |

| Saquayamycin A | PC3 (prostate cancer) | < 10[10] |

| Saquayamycin B | PC3 (prostate cancer) | 0.0075[10] |

| Saquayamycin H | H460 (non-small cell lung cancer) | 3.3[10] |

| Saquayamycin B | H460 (non-small cell lung cancer) | 3.9[10] |

Mechanism of Action

The biological activities of the aquayamycin group are exerted through multiple mechanisms, with the induction of apoptosis and inhibition of topoisomerase II being the most prominent.

Induction of Apoptosis

Several studies have demonstrated that aquayamycin-group antibiotics, such as Saquayamycin B1, induce programmed cell death (apoptosis) in cancer cells. This process is mediated through complex signaling pathways.

Signaling Pathway for Saquayamycin B1-Induced Apoptosis in Colorectal Cancer Cells

Saquayamycin B1 has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival.[8][9] This inhibition leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and a relative increase in the pro-apoptotic protein Bax.[8] The altered Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[11] Cytochrome c then activates the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[12]

Inhibition of Topoisomerase II

Angucycline antibiotics, including members of the aquayamycin group, are known to act as topoisomerase II poisons.[13][14] Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, these antibiotics introduce double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.[15]

Biosynthesis

The biosynthesis of aquayamycin-group antibiotics is a complex process orchestrated by a Type II polyketide synthase (PKS) system, followed by a series of post-PKS modifications, including glycosylation. The biosynthetic pathway of urdamycin A, a closely related angucycline, serves as an excellent model for understanding aquayamycin biosynthesis.[16][17]

Biosynthetic Pathway of the Urdamycin A Aglycone

The biosynthesis is initiated by the condensation of an acetyl-CoA starter unit with nine malonyl-CoA extender units by the minimal PKS complex (UrdA, UrdB, and UrdC) to form a decaketide chain.[16] This chain undergoes a series of cyclization reactions catalyzed by cyclases (e.g., UrdF, UrdL) to form the characteristic angucyclinone backbone. Subsequent oxidative modifications, including hydroxylations, are carried out by oxygenases (e.g., UrdE, UrdM) to yield the aquayamycin aglycone.[17] Finally, a series of glycosyltransferases (e.g., UrdGT1a, UrdGT1b, UrdGT1c, UrdGT2) attach the sugar moieties to the aglycone, completing the biosynthesis of the final product, such as urdamycin A.[2][3] The specificity of these glycosyltransferases for both the sugar donor and the acceptor aglycone is a key determinant of the final structure.[16]

Experimental Protocols

Isolation and Purification of Saquayamycins A and C

This protocol is adapted from the methods described for the isolation of saquayamycins from Streptomyces sp. PAL114.[1][6]

-

Fermentation: Culture the Streptomyces strain in a suitable production medium (e.g., Bennett's broth) under optimal conditions for antibiotic production (e.g., 28°C, 200 rpm for 7-10 days).

-

Extraction: Separate the mycelium from the culture broth by centrifugation. Extract the supernatant with an equal volume of dichloromethane. Concentrate the organic phase under reduced pressure to obtain a crude extract.

-

Preliminary Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Collect fractions and monitor for activity using a bioassay (e.g., agar diffusion assay against Bacillus subtilis).

-

HPLC Purification: Pool the active fractions and subject them to semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector at a wavelength corresponding to the absorption maximum of the compounds (e.g., 254 nm).

-

-

Compound Identification: Collect the purified peaks and identify the compounds (Saquayamycins A and C) by comparing their spectroscopic data (UV, NMR, and MS) with published values.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method as per standard guidelines.

-

Preparation of Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Antibiotic: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[18][19]

-

Reaction Setup: In a microcentrifuge tube, combine reaction buffer, kDNA substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated product.

Experimental Workflow for Discovery from Streptomyces

The discovery of novel aquayamycin-group antibiotics from Streptomyces follows a general workflow common to natural product discovery.

Workflow for Bioactive Compound Discovery from Streptomyces

References

- 1. Antimicrobial activity of saquayamycins produced by Streptomyces spp. PAL114 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity and safener inducibility of the plant UDP‐glucose‐dependent family 1 glycosyltransferase super‐family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morin Inhibits Proliferation of SW480 Colorectal Cancer Cells by Inducing Apoptosis Mediated by Reactive Oxygen Species Formation and Uncoupling of Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Two sequence elements of glycosyltransferases involved in urdamycin biosynthesis are responsible for substrate specificity and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 19. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Saquayamycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the biological activities of novel saquayamycin analogs, a class of angucycline antibiotics demonstrating significant potential as anticancer agents. This document provides a comprehensive overview of their cytotoxic effects, the experimental protocols used to elucidate these activities, and the known molecular signaling pathways through which they exert their effects. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Saquayamycins

Saquayamycins are a group of aquayamycin-type antibiotics originally isolated from Streptomyces nodosus[1]. They belong to the angucycline class of aromatic polyketides, which are known for their diverse biological activities, including potent anticancer and antibacterial properties[2]. Novel analogs of saquayamycin continue to be discovered from various microbial sources, each with unique structural modifications, primarily in their glycosidic side chains, that significantly influence their biological potency and specificity[2][3]. This guide focuses on the biological activities of these recently identified analogs, providing a resource for researchers in oncology and drug discovery.

Cytotoxic Activity of Novel Saquayamycin Analogs

Numerous studies have demonstrated the potent cytotoxic effects of novel saquayamycin analogs against a range of human cancer cell lines. The cytotoxic potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Data Presentation

The following tables summarize the reported cytotoxic activities of various novel saquayamycin analogs against different cancer cell lines.

Table 1: Cytotoxic Activity (GI50, µM) of Saquayamycin Analogs G-K, A, and B [3]

| Compound | PC-3 (Prostate Cancer) | H460 (Non-small cell lung cancer) |

| Saquayamycin G | >10 | >10 |

| Saquayamycin H | >10 | 3.3 |

| Saquayamycin I | >10 | >10 |

| Saquayamycin J | 0.08 | >10 |

| Saquayamycin K | 0.05 | >10 |

| Saquayamycin A | 0.01 | >10 |

| Saquayamycin B | 0.0075 | 3.9 |

Table 2: Cytotoxic Activity (IC50, µM) of Saquayamycin B1 and Related Analogs in Colorectal Cancer (CRC) Cells [4]

| Compound | SW480 | SW620 | LoVo | HT-29 |

| Saquayamycin B1 | 0.18 | 0.23 | 0.35 | 0.84 |

| Moromycin B | 0.45 | 0.51 | 0.62 | 1.23 |

| Saquayamycin B | 0.33 | 0.42 | 0.58 | 1.11 |

| Landomycin N | >10 | >10 | >10 | >10 |

Table 3: Inhibitory Activity (IC50) of Other Saquayamycin Analogs [2]

| Compound | Biological Target/Assay | IC50 (µM) |

| Saquayamycin E | Farnesyl-protein transferase (FPTase) | 1.8 |

| Saquayamycin F | Farnesyl-protein transferase (FPTase) | 2.0 |

| Saquayamycin A-7884 | Inducible nitric oxide synthase (iNOS) | 43.5 |

| Saquayamycin A1 | Inducible nitric oxide synthase (iNOS) | 101.2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activity of saquayamycin analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the saquayamycin analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with saquayamycin analogs at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

-

PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of saquayamycin analogs on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with saquayamycin analogs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, p21, Cyclin D1, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

The anticancer activity of saquayamycin analogs is attributed to their ability to induce apoptosis and cause cell cycle arrest. While the precise mechanisms for many novel analogs are still under investigation, studies on Saquayamycin B1 have provided significant insights.

PI3K/AKT Signaling Pathway Inhibition by Saquayamycin B1

Research has shown that Saquayamycin B1 exerts its pro-apoptotic and anti-metastatic effects in colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway[4][5][6]. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration.

// Nodes Saquayamycin_B1 [label="Saquayamycin B1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_AKT [label="p-AKT (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EMT [label="Epithelial-Mesenchymal\nTransition (EMT)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Migration_Invasion [label="Migration & Invasion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Saquayamycin_B1 -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; PI3K -> p_AKT [label="Activates", color="#34A853", fontcolor="#202124"]; p_AKT -> Bcl2 [label="Promotes", color="#34A853", fontcolor="#202124"]; Bcl2 -> Apoptosis [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; p_AKT -> EMT [label="Promotes", color="#34A853", fontcolor="#202124"]; EMT -> Migration_Invasion [label="Leads to", color="#5F6368", fontcolor="#202124"]; }

Figure 1. Proposed mechanism of Saquayamycin B1 action via inhibition of the PI3K/AKT pathway.

General Apoptosis and Cell Cycle Arrest Pathways

While not yet definitively linked to all novel saquayamycin analogs, their observed biological effects suggest the involvement of key regulatory pathways in apoptosis and cell cycle control.

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspases. The intrinsic (mitochondrial) pathway is a common mechanism for anticancer drug-induced apoptosis.

// Nodes Saquayamycin_Analogs [label="Saquayamycin Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage / Cellular Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Saquayamycin_Analogs -> DNA_Damage [color="#EA4335", fontcolor="#202124"]; DNA_Damage -> p53 [color="#5F6368", fontcolor="#202124"]; p53 -> Bax [label="Promotes", color="#34A853", fontcolor="#202124"]; p53 -> Bcl2 [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; Bcl2 -> Bax [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; Bax -> Mitochondrion [color="#34A853", fontcolor="#202124"]; Mitochondrion -> Cytochrome_c [color="#5F6368", fontcolor="#202124"]; Cytochrome_c -> Caspase9 [color="#5F6368", fontcolor="#202124"]; Caspase9 -> Caspase3 [color="#5F6368", fontcolor="#202124"]; Caspase3 -> Apoptosis [color="#5F6368", fontcolor="#202124"]; }

Figure 2. General intrinsic apoptosis pathway potentially activated by saquayamycin analogs.

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating. This is often mediated by the p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21.

// Nodes Saquayamycin_Analogs [label="Saquayamycin Analogs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21 Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK_Cyclin [label="CDK-Cyclin Complexes", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Progression [label="Cell Cycle Progression", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Saquayamycin_Analogs -> DNA_Damage [color="#EA4335", fontcolor="#202124"]; DNA_Damage -> p53 [color="#5F6368", fontcolor="#202124"]; p53 -> p21 [label="Induces", color="#34A853", fontcolor="#202124"]; p21 -> CDK_Cyclin [label="Inhibits", style=dashed, color="#FBBC05", fontcolor="#202124"]; CDK_Cyclin -> Cell_Cycle_Progression [label="Promotes", color="#34A853", fontcolor="#202124"]; p21 -> Arrest [label="Leads to", color="#5F6368", fontcolor="#202124"]; }

Figure 3. p53-dependent cell cycle arrest pathway potentially induced by saquayamycin analogs.

Conclusion and Future Directions

Novel saquayamycin analogs exhibit potent cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The structure-activity relationship appears to be heavily influenced by the nature and linkage of the sugar moieties. The elucidation of the inhibitory effect of Saquayamycin B1 on the PI3K/AKT pathway marks a significant step in understanding the molecular basis of their anticancer properties.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways for a broader range of novel saquayamycin analogs.

-

In Vivo Efficacy: Evaluating the antitumor activity of the most potent analogs in preclinical animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of lead compounds.

-

Combinatorial Therapies: Investigating the synergistic effects of saquayamycin analogs with existing chemotherapeutic agents.

This guide provides a foundational resource for the continued investigation and development of novel saquayamycin analogs as promising anticancer therapeutics. The detailed protocols and summarized data are intended to facilitate further research in this exciting field.

References

- 1. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saquayamycins G-K, Cytotoxic Angucyclines from Streptomyces sp. Including Two Analogues Bearing the Aminosugar Rednose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saquayamycins G-K, cytotoxic angucyclines from Streptomyces sp. Including two analogues bearing the aminosugar rednose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Saquayamycin B1 Suppresses Proliferation, Invasion, and Migration by Inhibiting PI3K/AKT Signaling Pathway in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Unveiling Saquayamycin C: A Technical Guide to its Microbial Origin and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification of the producing organism of Saquayamycin C, a potent member of the aquayamycin group of antibiotics. This document details the experimental protocols for the isolation, cultivation, and characterization of the producing microorganism, as well as the extraction and analysis of this compound. All quantitative data is summarized for clarity, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams.

Identification of the Producing Organism

This compound is a secondary metabolite produced by the actinomycete, Streptomyces nodosus MH190-16F3 .[1] This strain was first identified as the source of saquayamycins A, B, C, and D in 1985.[1] Subsequent research has also identified other Streptomyces species, such as Streptomyces sp. PAL114, as producers of saquayamycins, including this compound. The identification of these producing organisms relies on a combination of classical microbiological techniques and modern molecular methods.

Isolation and Morphological Characterization

The isolation of antibiotic-producing actinomycetes like Streptomyces nodosus typically involves the following steps:

-

Soil Sample Collection: Soil samples are collected from diverse environments.

-

Serial Dilution and Plating: The soil samples are serially diluted and plated on selective agar media, such as Gauze's Medium No. 1, which favors the growth of actinomycetes while inhibiting other bacteria and fungi.

-

Incubation: The plates are incubated at a temperature of 28-30°C for 7-14 days, allowing for the development of distinct actinomycete colonies, which are often characterized by their chalky, filamentous appearance.

-

Colony Purification: Individual colonies exhibiting the characteristic morphology of Streptomyces are picked and sub-cultured to obtain pure isolates.

Morphological characterization of the purified isolates involves macroscopic observation of colony features (e.g., color of aerial and substrate mycelia, pigment production) and microscopic examination of the spore chain morphology.

Molecular Identification: 16S rRNA Sequencing

For definitive identification, 16S ribosomal RNA (rRNA) gene sequencing is the gold standard. The workflow for this process is as follows:

The obtained 16S rRNA gene sequence is then compared against public databases like GenBank using the Basic Local Alignment Search Tool (BLAST) to determine the closest known relatives and confirm the identity of the isolate.

Production of this compound

The production of this compound is achieved through submerged fermentation of Streptomyces nodosus MH190-16F3 under optimized conditions.

Fermentation Protocol

While the exact medium composition for this compound production by the original strain is not detailed in the initial publication, a typical fermentation process for Streptomyces species involves a multi-stage cultivation.

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium (e.g., Tryptone-Yeast Extract Broth) with spores or a mycelial suspension of S. nodosus MH190-16F3. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days to obtain a dense biomass.

Production Culture: The production of this compound is carried out in a larger volume of a production medium, which is typically rich in complex carbon and nitrogen sources. A general production medium for antibiotic production by Streptomyces is detailed in the table below. The production culture is inoculated with the seed culture and incubated for an extended period, usually 5-10 days, with controlled aeration and agitation.

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| K2HPO4 | 1.0 |

| MgSO4·7H2O | 0.5 |

| CaCO3 | 2.0 |

| Table 1: A representative production medium for Streptomyces fermentation. |

Quantitative Production Data

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Extraction Protocol

-

Cell Separation: The culture broth is centrifuged to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant, which contains the secreted this compound, is extracted with an organic solvent such as dichloromethane. The mycelial cake can also be extracted to recover any intracellularly trapped product.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Purification Protocol

The crude extract is subjected to further purification, typically using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly employed for the separation of angucycline antibiotics.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Table 2: A typical HPLC method for the purification of saquayamycins. |

Fractions are collected and analyzed for the presence of this compound. Those containing the pure compound are pooled and lyophilized.

Biosynthesis of this compound

Saquayamycins belong to the angucycline class of polyketides. Their biosynthesis originates from acetate units via the polyketide pathway to form the characteristic tetracyclic core, which is then further modified by glycosylation. The biosynthetic gene cluster for saquayamycins H and I in Streptomyces sp. KY 40-1 has been identified and contains genes for aglycone formation, sugar biosynthesis, and glycosyltransferases.[2] While the specific pathway for this compound has not been fully elucidated, a proposed general pathway is presented below.

Analytical Characterization

The structure of this compound is confirmed using a combination of spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification and analytical confirmation of this compound. The retention time of the purified compound is compared with that of a known standard under identical chromatographic conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) provide valuable structural information. The molecular formula of this compound has been reported as C37H42O15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for the complete structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its connectivity and stereochemistry. While specific spectral data for this compound is not compiled in a single public source, analysis of related saquayamycins provides expected signal regions.

| Nucleus | Characteristic Chemical Shift Ranges (ppm) |

| 1H NMR | Aromatic protons (6.5-8.0 ppm), anomeric protons of sugars (4.5-5.5 ppm), aliphatic protons (1.0-4.5 ppm) |

| 13C NMR | Carbonyl carbons (180-200 ppm), aromatic carbons (110-160 ppm), anomeric carbons (90-105 ppm), aliphatic carbons (20-80 ppm) |

| Table 3: Expected NMR chemical shift ranges for this compound. |

This technical guide provides a foundational understanding of the identification of the this compound producing organism and the methodologies for its production and characterization. Further research into the full text of the original publication by Uchida et al. (1985) is recommended for more detailed experimental protocols.

References

Unveiling the Antimicrobial Potential of Saquayamycin C: A Technical Overview

For Immediate Release